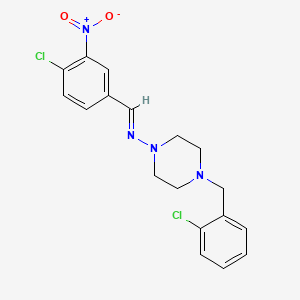
4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with chlorobenzyl and nitrobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions with 2-chlorobenzyl chloride and 4-chloro-3-nitrobenzaldehyde to introduce the respective substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The chlorobenzyl and nitrobenzylidene groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Material Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine
- 4-(2-Chlorobenzyl)-N-(3-nitrobenzylidene)-1-piperazinamine
Uniqueness
The presence of both chlorobenzyl and nitrobenzylidene groups in 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C18H18Cl2N4O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-16-4-2-1-3-15(16)13-22-7-9-23(10-8-22)21-12-14-5-6-17(20)18(11-14)24(25)26/h1-6,11-12H,7-10,13H2/b21-12+ |
InChI Key |
BHQOAZUKTPHFEY-CIAFOILYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B15038342.png)
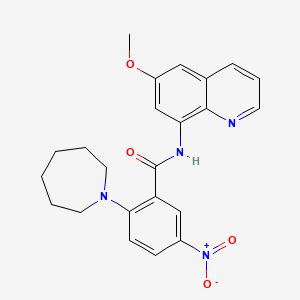
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B15038351.png)
![5-bromo-2-methoxy-N'-[(E)-(5-nitro-2-thienyl)methylidene]benzohydrazide](/img/structure/B15038352.png)
![2-chloro-N-{(2E,4E)-1-[(2-hydroxyethyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B15038353.png)
![3-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B15038364.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B15038371.png)
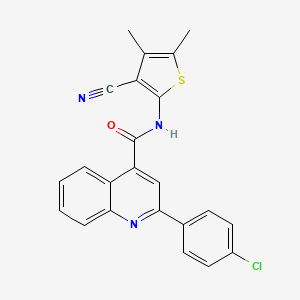
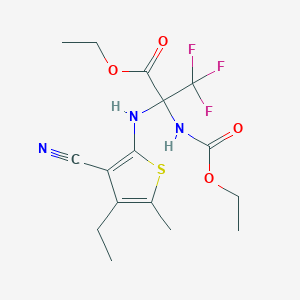
![2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B15038382.png)
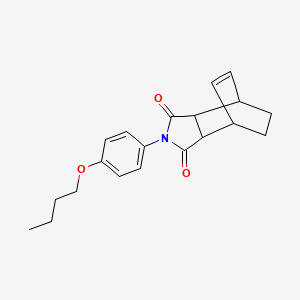
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B15038392.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038405.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15038429.png)
